Butanal, 2,2-dichloro-3-methyl-

Description

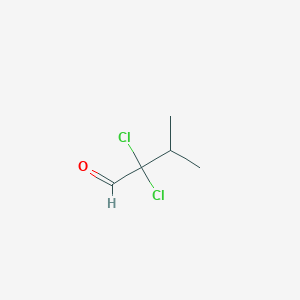

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-3-methylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c1-4(2)5(6,7)3-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQOQMAGHMMDMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433087 | |

| Record name | Butanal, 2,2-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76043-68-0 | |

| Record name | Butanal, 2,2-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2 Dichloro 3 Methylbutanal

Nucleophilic Substitution Pathways in 2,2-Dichloro-3-methylbutanal Synthesis

Design of Precursors for Nucleophilic Attack at Carbonyl-Adjacent Sites

The construction of the 2,2-dichloro-3-methylbutanal framework hinges on the strategic design of precursors that facilitate nucleophilic attack at sites adjacent to the carbonyl group. A primary route involves the α-chlorination of an appropriate aldehyde precursor. The development of enantioselective aminocatalytic α-chlorination of aldehydes represents a significant advancement in this area. acs.org This method allows for the direct introduction of chlorine atoms at the α-position of an aldehyde.

Another critical aspect is the behavior of α-chloroaldehydes in subsequent reactions. Nucleophilic additions to α-chloro-substituted aldehydes are fundamental for building more complex molecular architectures. diva-portal.org The stereochemical outcome of such additions is influenced by factors like the steric hindrance of the nucleophile and the specific nature of the aldehyde substrate. diva-portal.org For instance, investigations into Mukaiyama aldol (B89426) additions to α-chloroaldehydes have revealed unexpected 1,2-syn selectivity with sterically hindered nucleophiles. diva-portal.org The design of precursors must, therefore, account for these stereochemical trends to achieve the desired product. diva-portal.org

α-Haloketones and their derivatives are also valuable precursors for synthesizing a variety of compounds. nih.gov While not aldehydes, the principles of their synthesis and reactivity can inform the design of precursors for dichlorinated aldehydes. The synthesis of related compounds, such as cycloalkyl fused furan-3-ones, has been achieved through the rhodium(II) acetate (B1210297) catalyzed reaction of alpha-diazo carbonyl compounds with various nucleophiles, demonstrating a tandem cyclization-nucleophilic addition reaction. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of 2,2-dichloro-3-methylbutanal necessitates the meticulous optimization of reaction conditions. Traditional optimization methods often rely on intuition-based, trial-and-error approaches or the "One-Factor-at-a-Time" (OFAT) technique. nih.govprismbiolab.com While OFAT can lead to improved yields, it is often less efficient than more robust statistical methods. nih.gov

A more systematic and efficient approach is the Design of Experiments (DoE), a statistical method used to model the relationship between experimental inputs (factors like temperature, time, and reagent concentration) and reaction outputs (like yield and purity). nih.govprismbiolab.com DoE involves three main stages: screening to identify crucial factors, optimization to find the ideal levels of these factors, and robustness testing to check the model's sensitivity. prismbiolab.com For example, in a synthesis, DoE could be used to plot a response surface visualizing how temperature and reagent equivalents affect product yield and impurity formation, allowing a chemist to balance throughput with purity. nih.gov

The table below illustrates a hypothetical optimization study for the dichlorination of 3-methylbutanal (B7770604), based on principles from DoE and reaction optimization literature.

| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield of 2,2-dichloro-3-methylbutanal (%) | Purity (%) |

| 1 | 25 | 5 | 12 | 65 | 88 |

| 2 | 0 | 5 | 12 | 75 | 92 |

| 3 | -20 | 5 | 24 | 82 | 95 |

| 4 | -20 | 2.5 | 24 | 78 | 94 |

| 5 | -20 | 10 | 24 | 85 | 93 |

This table is for illustrative purposes and does not represent actual experimental data.

Diastereoselective Synthesis of 2,2-Dichloro-3-methylbutanal and Related Chiral Auxiliaries

The presence of a stereocenter at the C3 position of 2,2-dichloro-3-methylbutanal introduces the challenge of controlling stereochemistry. Diastereoselective synthesis, often employing chiral auxiliaries, is a powerful strategy to address this. numberanalytics.comsigmaaldrich.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and potentially recycled. sigmaaldrich.com

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.com A variety of chiral auxiliaries are available, including those derived from ephedrine (B3423809) and oxazolidinones. sigmaaldrich.com For example, chiral N-acyl-1,3-oxazolidines are versatile auxiliaries used in several key transformations. researchgate.net

Advanced techniques such as double asymmetric synthesis, which utilizes two chiral auxiliaries, can achieve even higher levels of diastereoselectivity. numberanalytics.com Chiral auxiliaries are also effective in controlling the stereochemistry of cascade reactions, where multiple reactions occur in a single step. numberanalytics.com The inherent stereocontrol of a chiral auxiliary can be powerful enough to override the stereochemical influence of other chiral centers in a molecule. researchgate.net

The following table presents examples of common chiral auxiliaries and their applications in asymmetric synthesis.

| Chiral Auxiliary | Type | Typical Application |

| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone (Evans Auxiliary) | Asymmetric aldol reactions, alkylations |

| (1S)-(−)-2,10-Camphorsultam | Sultam | Asymmetric Diels-Alder reactions, conjugate additions |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Sulfinamide (Ellman's Auxiliary) | Synthesis of chiral amines |

| (S)-(-)-1-Phenylethylamine | Chiral Amine | Resolution of racemic acids and ketones |

This table is based on information from various sources on chiral auxiliaries. sigmaaldrich.comresearchgate.net

Emerging Catalytic Systems in Dichlorinated Aldehyde Synthesis

The development of novel catalytic systems is revolutionizing the synthesis of complex molecules, including dichlorinated aldehydes. cancer.gov Aldehyde catalysts themselves have emerged as highly effective organocatalysts, capable of facilitating challenging transformations. cancer.govnih.gov

Organocatalysis, which uses small organic molecules as catalysts, has gained significant attention for the synthesis of complex molecules. researchgate.net In the context of dichlorinated aldehydes, enamine catalysis provides a key organocatalytic strategy for the direct and enantioselective α-chlorination of aldehydes. organic-chemistry.org This approach can generate important chiral synthons like α-chloro aldehydes with high enantioselectivity. organic-chemistry.org Researchers have successfully used aminocatalysts with chlorinating agents like N-chlorosuccinimide (NCS) to achieve this transformation. acs.orgorganic-chemistry.org The use of hexafluoroisopropanol as a solvent has been shown to switch the reaction pathway to a highly selective one involving charged intermediates, leading to improved yields and enantioselectivities with lower catalyst loadings. acs.org

Besides organocatalysts, aldehyde/transition metal catalytic systems are also an area of active research. cancer.govnih.gov These systems combine the unique reactivity of aldehydes with the catalytic power of transition metals to enable new types of chemical transformations. While specific examples for the synthesis of 2,2-dichloro-3-methylbutanal are not detailed in the provided search results, the general trend points towards the increasing importance of catalytic methods in achieving efficient and selective organic synthesis. cancer.govnih.gov The development of these systems is crucial for advancing the synthesis of structurally complex and functionally important molecules.

| Catalytic System | Key Features | Application in Aldehyde Synthesis |

| Aminocatalysis | Uses chiral amines or their derivatives as catalysts. | Enantioselective α-functionalization (e.g., chlorination) of aldehydes. acs.orgorganic-chemistry.org |

| Aldehyde/Transition Metal Catalysis | Combines an aldehyde co-catalyst with a transition metal. | Facilitates a range of challenging chemical transformations. cancer.govnih.gov |

| Organocatalysis with Chiral Benzimidazoles | Employs specific chiral organic molecules to induce asymmetry. | Asymmetric chlorination of 1,3-dicarbonyl compounds. mdpi.com |

This table summarizes emerging catalytic systems based on the provided search results.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,2 Dichloro 3 Methylbutanal

Reactivity at the Aldehyde Carbonyl Center

The carbonyl group in an aldehyde is inherently polar, with the carbon atom bearing a partial positive charge, making it an electrophilic site susceptible to nucleophilic attack. wikipedia.orglibretexts.orgmasterorganicchemistry.com In 2,2-dichloro-3-methylbutanal, the two chlorine atoms at the adjacent C-2 position exert a strong electron-withdrawing inductive effect. This effect intensifies the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and making it more reactive towards nucleophiles compared to non-halogenated aldehydes. masterorganicchemistry.com

Nucleophilic Addition Reactions of 2,2-Dichloro-3-methylbutanal

Nucleophilic addition is a characteristic reaction of aldehydes. wikipedia.orglibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

For 2,2-dichloro-3-methylbutanal, the enhanced electrophilicity of the carbonyl carbon facilitates this process. A variety of nucleophiles can participate in these addition reactions. For instance, with Grignard reagents (R-MgX) or organolithium compounds, the reaction would proceed to form a secondary alcohol after acidic workup. The steric hindrance from the adjacent isopropyl group and the two chlorine atoms might influence the rate of reaction, but the strong electronic activation is expected to be a dominant factor.

The general steps for nucleophilic addition are:

Nucleophilic Attack: The nucleophile forms a new carbon-carbon bond with the carbonyl carbon, and the π-electrons of the carbonyl double bond move to the oxygen atom, creating an alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a suitable acid source, such as water or a dilute acid, to give the final alcohol product. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type |

|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |

| Hydride (e.g., NaBH₄) | Primary Alcohol |

| Cyanide (e.g., HCN) | Cyanohydrin |

| Water (H₂O) | Gem-diol (hydrate) |

| Alcohol (e.g., CH₃OH) | Hemiacetal/Acetal |

Aldol (B89426) and Other Condensation Reactions

Aldol reactions are a cornerstone of carbon-carbon bond formation, involving the reaction of an enolate with a carbonyl compound. wikipedia.orgsigmaaldrich.comlibretexts.org A key requirement for a standard aldol reaction is the presence of an α-hydrogen, which can be abstracted by a base to form the nucleophilic enolate. quora.com

In the case of 2,2-dichloro-3-methylbutanal, the carbon at the C-2 position, which is the α-carbon, does not possess any hydrogen atoms. It is bonded to two chlorine atoms, an isopropyl group, and the carbonyl carbon. Therefore, 2,2-dichloro-3-methylbutanal cannot act as the enolate component in a self-aldol condensation reaction because it cannot be deprotonated at the α-position to form an enolate. quora.commasterorganicchemistry.com

However, it can act as an electrophilic acceptor in a crossed or mixed aldol condensation. libretexts.org In such a reaction, a different aldehyde or ketone that does have α-hydrogens would be treated with a base to form an enolate. This enolate would then attack the highly electrophilic carbonyl carbon of 2,2-dichloro-3-methylbutanal. The product, after protonation, would be a β-hydroxy aldehyde or ketone. Dehydration of this aldol addition product, if possible, would lead to an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org

Selective Oxidation and Reduction Chemistries

Aldehydes are readily oxidized to carboxylic acids. noaa.gov Given the activated nature of the carbonyl group in 2,2-dichloro-3-methylbutanal, it is expected to be susceptible to oxidation by common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺). The product of such an oxidation would be 2,2-dichloro-3-methylbutanoic acid.

Conversely, the aldehyde group can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. wikipedia.org The resulting alkoxide is then protonated during workup to yield 2,2-dichloro-3-methylbutan-1-ol. Research on the reduction of similar aldehydes, such as 3-methylbutanal (B7770604), has been conducted using enzymes from Saccharomyces cerevisiae. researchgate.net

Reactivity at Dichlorinated Aliphatic Positions

The two chlorine atoms at the C-2 position are geminal dichlorides. Their presence not only activates the adjacent carbonyl group but also provides sites for nucleophilic substitution and potential elimination reactions.

Mechanistic Studies of Nucleophilic Substitution at C-2

The C-2 carbon is a tertiary carbon, which generally favors Sₙ1-type reactions due to the formation of a relatively stable tertiary carbocation. reddit.com However, the presence of the two electron-withdrawing chlorine atoms would destabilize an adjacent carbocation, making an Sₙ1 pathway less likely.

On the other hand, the steric hindrance around the C-2 carbon, caused by the bulky isopropyl group and the two chlorine atoms, would significantly impede a backside attack required for an Sₙ2 mechanism. learncbse.in

Hydrolysis of a similar compound, 2,2-dichloro-3-methylbutane (B96302), with water acting as the nucleophile, has been proposed to proceed via an Sₙ2 mechanism to form 3-methylbutane-2,3-diol. askiitians.com In this case, water molecules would sequentially displace the chloride ions. askiitians.com For 2,2-dichloro-3-methylbutanal, the proximity of the electron-withdrawing aldehyde group would further influence the reaction, potentially making the C-Cl bonds more susceptible to cleavage. Nucleophilic substitution reactions on similar chloroalkanes, such as 2-chloro-2-methylbutane, are well-documented. quizlet.comquizlet.com

Potential for Elimination Reactions

Elimination reactions, specifically dehydrohalogenation, typically require a hydrogen atom on a carbon adjacent (β-position) to the carbon bearing the leaving group (α-position). organicmystery.comlibretexts.org In 2,2-dichloro-3-methylbutanal, the C-2 carbon is the α-position relative to the chlorine atoms. The adjacent carbons are the carbonyl carbon (C-1) and the tertiary carbon of the isopropyl group (C-3).

The C-1 carbon has no hydrogens. The C-3 carbon has one hydrogen atom. Therefore, an elimination reaction to form an alkene is theoretically possible. Treatment with a strong, non-nucleophilic base could potentially abstract the hydrogen from C-3, leading to the elimination of a chloride from C-2 and the formation of 2-chloro-3-methylbut-2-enal.

The regioselectivity of such an elimination would likely follow Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. libretexts.org The reaction of the related compound 2-chloro-3-methylbutane (B3192504) with alcoholic potash yields 2-methylbut-2-ene as the major product, following Zaitsev's rule. brainly.in

Table 2: Summary of Potential Reactivity

| Reaction Site | Reaction Type | Reactant/Conditions | Potential Product |

|---|---|---|---|

| Aldehyde Carbonyl (C-1) | Nucleophilic Addition | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Aldehyde Carbonyl (C-1) | Nucleophilic Addition | NaBH₄ | 2,2-dichloro-3-methylbutan-1-ol |

| Aldehyde Carbonyl (C-1) | Crossed Aldol Condensation | Enolizable Aldehyde/Ketone + Base | β-hydroxy carbonyl compound |

| Aldehyde Carbonyl (C-1) | Oxidation | KMnO₄ or Tollens' Reagent | 2,2-dichloro-3-methylbutanoic acid |

| Dichlorinated Carbon (C-2) | Nucleophilic Substitution | H₂O (Hydrolysis) | 2-hydroxy-2-chloro-3-methylbutanal / Gem-diol |

| Dichlorinated Carbon (C-2) & C-3 | Elimination (Dehydrohalogenation) | Strong, non-nucleophilic base | 2-chloro-3-methylbut-2-enal |

Influence of Steric and Electronic Effects from Methyl and Dichloro Substituents

The chemical reactivity of the carbonyl group in 2,2-dichloro-3-methylbutanal is profoundly influenced by the steric and electronic properties of the adjacent isopropyl group and the geminal dichloro substituents at the α-carbon. These effects modulate the electrophilicity of the carbonyl carbon and its accessibility to nucleophiles.

Electronic Effects: The two chlorine atoms at the α-position exert a powerful electron-withdrawing inductive effect (-I). This effect significantly polarizes the Cα-C(O) bond, which in turn increases the partial positive charge on the carbonyl carbon. core.ac.uk This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack compared to non-halogenated aldehydes. core.ac.uk Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both electronic and steric reasons. ncert.nic.in The presence of two alkyl groups in ketones reduces the electrophilicity of the carbonyl carbon more effectively than the single alkyl group in aldehydes. ncert.nic.inbrainkart.com

Conversely, the isopropyl group (containing the β-methyl group) is an electron-donating group (+I effect). brainkart.com This effect pushes electron density towards the carbonyl carbon, which would typically decrease its electrophilicity and reactivity. brainkart.com However, in 2,2-dichloro-3-methylbutanal, the strong, combined inductive effect of the two chlorine atoms is expected to overwhelmingly dominate the weaker donating effect of the alkyl group. This results in a highly electrophilic carbonyl center. Studies on related substituted ethylenes have characterized the distinct inductive and resonance effects of methyl and chloro substituents. nih.govoregonstate.edu

Steric Effects: Steric hindrance plays a critical role in the reactivity of carbonyl compounds. brainkart.comnumberanalytics.com The approach of a nucleophile to the carbonyl carbon can be impeded by bulky substituents. ncert.nic.innumberanalytics.com In 2,2-dichloro-3-methylbutanal, both the two chlorine atoms and the adjacent isopropyl group contribute to significant steric crowding around the reaction center. This steric bulk can hinder the trajectory of incoming nucleophiles, potentially slowing down the rate of reactions like nucleophilic addition compared to less substituted aldehydes. brainkart.com The transition state for nucleophilic addition is more crowded than the planar carbonyl compound, and its stability is decreased by the presence of bulky groups. brainkart.com

| Substituent | Electronic Effect | Influence on Carbonyl Carbon | Steric Effect | Influence on Nucleophilic Attack |

| Dichloro (Cl, Cl) | Strong electron-withdrawal (-I) | Increases electrophilicity | High | Hinders nucleophile approach |

| Isopropyl (-CH(CH₃)₂) | Weak electron-donation (+I) | Decreases electrophilicity | High | Hinders nucleophile approach |

Kinetic and Thermodynamic Parameters of Key Reactions

For instance, the table below, adapted from studies on gas-phase aldehyde-chlorine reactions, illustrates how structure influences the reaction rate constant. Although the specific compound 2,2-dichloro-3-methylbutanal is not listed, the data demonstrates established trends. The strong electron-withdrawing nature of the dichloro group in 2,2-dichloro-3-methylbutanal would likely lead to different kinetic parameters compared to these simple alkanals.

| Aldehyde | Rate Constant k (cm³ molecule⁻¹ s⁻¹) x 10⁻¹⁰ |

| n-Pentanal | 2.56 ± 0.27 |

| n-Hexanal | 2.88 ± 0.37 |

| n-Heptanal | 3.00 ± 0.34 |

| trans-2-Pentenal | 1.31 ± 0.19 |

| trans-2-Hexenal | 1.92 ± 0.22 |

| trans-2-Heptenal | 2.40 ± 0.29 |

| Data sourced from Rodríguez et al. (2005) for reactions with Cl atoms at room temperature. researchgate.netcopernicus.org |

In acid-catalyzed reactions, such as α-halogenation, the rate-determining step is often the formation of the enol intermediate. jove.comopenstax.org The reaction kinetics are typically second-order, depending on the concentration of the carbonyl compound and the acid catalyst, but independent of the halogen concentration. openstax.orgorganicchemistrytutor.com However, for 2,2-dichloro-3-methylbutanal, enolization is impossible due to the absence of α-hydrogens. Therefore, reactions like acid-catalyzed halogen exchange would proceed through different mechanisms and exhibit different kinetic profiles.

Thermodynamically, reactions such as the oxidation of the aldehyde to a carboxylic acid are generally favorable. The thermodynamic parameters for reactions involving chlorinated hydrocarbons are influenced by the strength of the carbon-chlorine bonds and the stability of the products. For example, thermodynamic analysis of the catalytic oxidation of hydrogen chloride to chlorine shows that equilibrium conversion is sensitive to temperature and reactant ratios. acs.org

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms for 2,2-dichloro-3-methylbutanal involves the identification and characterization of transient intermediates. The nature of these intermediates depends on the specific reaction pathway.

Nucleophilic Addition: The most common reaction for aldehydes is nucleophilic addition to the carbonyl group. The primary intermediate in these reactions is a tetrahedral intermediate , formed when the nucleophile attacks the electrophilic carbonyl carbon. numberanalytics.com This intermediate is characterized by an sp³-hybridized carbon atom that was formerly the sp² carbonyl carbon. For unstable addition products like hydrates (gem-diols) or hemiacetals, this tetrahedral intermediate is in equilibrium with the starting carbonyl compound. unacademy.comlibretexts.org

Hydrolysis: The hydrolysis of the gem-dichloro group, analogous to the hydrolysis of 2,2-dichloro-3-methylbutane, can be complex. askiitians.com While the hydrolysis of some gem-dihalides proceeds through a carbocation intermediate after the loss of a halide ion doubtnut.com, the presence of the adjacent carbonyl group in 2,2-dichloro-3-methylbutanal makes nucleophilic attack at the carbonyl carbon a likely initial step. This would form a tetrahedral intermediate which could then undergo subsequent reactions. Under strongly acidic conditions, protonation of the carbonyl oxygen would form a resonance-stabilized cation , increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. jove.com

Spectroscopic Characterization: Modern analytical techniques are crucial for identifying and characterizing these transient species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of intermediates. For example, ¹H NMR has been used to monitor the formation of catalytic intermediates in the aminocatalytic α-chlorination of aldehydes. acs.org The chemical shifts of aldehyde protons (typically 9-10 ppm) and carbonyl carbons (190-200 ppm) are distinctive and would show significant changes upon formation of an intermediate. nih.govacs.org

Infrared (IR) Spectroscopy: The strong carbonyl (C=O) stretching band in the IR spectrum (typically 1720-1740 cm⁻¹ for aldehydes) is a key diagnostic tool. nih.govacs.org The disappearance of this band and the appearance of new bands (e.g., O-H stretch for a hydrate (B1144303) or hemiacetal) can confirm the formation of an intermediate.

| Reaction Type | Key Intermediate | Characterization Methods |

| Nucleophilic Addition | Tetrahedral Intermediate | NMR, IR Spectroscopy |

| Acid-Catalyzed Addition | Protonated Carbonyl (Resonance-Stabilized Cation) | NMR, IR Spectroscopy |

| Hydrolysis | Tetrahedral Intermediate / Carbocation | Mechanistic Studies, Product Analysis, NMR |

Advanced Spectroscopic and Chromatographic Characterization Techniques for 2,2 Dichloro 3 Methylbutanal

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each atom can be determined.

Proton (¹H) NMR for Aldehyde and Aliphatic Protons

The ¹H NMR spectrum of 2,2-dichloro-3-methylbutanal is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule: the aldehydic proton, the methine proton, and the methyl protons.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the adjacent electron-withdrawing carbonyl group.

The methine proton (CH) of the isopropyl group is anticipated to resonate as a multiplet, likely a septet, due to coupling with the six neighboring methyl protons. Its chemical shift would be influenced by the adjacent dichlorinated carbon.

The two methyl groups (CH₃) of the isopropyl moiety are expected to be diastereotopic due to the presence of the chiral center at the methine carbon. Consequently, they would likely appear as two distinct doublets, each integrating to three protons. The geminal dichlorination at the C2 position significantly influences the electronic environment and, therefore, the precise chemical shifts of these protons.

Predicted ¹H NMR Data for 2,2-dichloro-3-methylbutanal

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aldehydic H | 9.5 - 10.5 | Singlet (s) | 1H |

| Methine H | 2.5 - 3.5 | Septet (sept) | 1H |

| Methyl H's | 1.0 - 1.5 | Two Doublets (d) | 6H |

Carbon-13 (¹³C) NMR for Carbonyl and Halogen-Bearing Carbons

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in 2,2-dichloro-3-methylbutanal will give rise to a distinct signal.

The carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear at the lowest field, typically in the range of δ 190-200 ppm. The halogen-bearing carbon (C-Cl₂) will also be significantly deshielded due to the electronegativity of the two chlorine atoms, with a predicted chemical shift in the range of δ 80-100 ppm. The methine carbon and the two inequivalent methyl carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for 2,2-dichloro-3-methylbutanal

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 190 - 200 |

| Dichlorinated C (CCl₂) | 80 - 100 |

| Methine C | 30 - 40 |

| Methyl C's | 15 - 25 |

Advanced 2D NMR Methodologies for Connectivity

To definitively establish the structure of 2,2-dichloro-3-methylbutanal, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide unambiguous evidence of the connectivity between protons and carbons.

COSY: A COSY spectrum would show correlations between coupled protons. For instance, a cross-peak would be observed between the methine proton and the methyl protons of the isopropyl group, confirming their adjacent relationship.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the proton signals to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characterization of Carbonyl Stretching Frequencies

The most prominent feature in the IR spectrum of 2,2-dichloro-3-methylbutanal is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aliphatic aldehydes, this band typically appears around 1720-1740 cm⁻¹. The presence of two electron-withdrawing chlorine atoms on the α-carbon is known to shift the carbonyl stretching frequency to a higher wavenumber (a phenomenon known as the field effect). Therefore, the C=O stretch for this compound is anticipated to be in the higher end of this range, possibly even exceeding 1740 cm⁻¹.

Identification of Carbon-Chlorine Vibrations

The carbon-chlorine (C-Cl) stretching vibrations are also key diagnostic peaks. These typically appear in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The presence of two chlorine atoms on the same carbon atom (gem-dichloro) may result in two distinct stretching bands: an asymmetric and a symmetric stretch. These bands would provide clear evidence for the dichlorinated nature of the molecule. Raman spectroscopy can be particularly useful in observing the symmetric C-Cl stretch, which may be weak in the IR spectrum.

Characteristic Vibrational Frequencies for 2,2-dichloro-3-methylbutanal

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=O | Stretch | 1730 - 1750 | Strong |

| C-Cl | Asymmetric Stretch | 700 - 800 | Strong |

| C-Cl | Symmetric Stretch | 600 - 700 | Medium-Strong |

| C-H (aldehyde) | Stretch | 2820-2850 and 2720-2750 | Medium (often two bands) |

| C-H (aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

Mass Spectrometry (MS) in Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for the identification, quantification, and structural elucidation of chemical compounds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Patterns

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.gov For 2,2-dichloro-3-methylbutanal (C₅H₈Cl₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The calculated exact mass of 2,2-dichloro-3-methylbutanal is 153.9952203 Da. nih.gov

A key feature of HRMS in analyzing chlorinated compounds is its ability to resolve and measure the isotopic patterns arising from the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl. The presence of two chlorine atoms in the 2,2-dichloro-3-methylbutanal molecule results in a characteristic isotopic cluster in the mass spectrum. The relative intensities of the peaks corresponding to molecules containing ³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂ provide definitive evidence for the number of chlorine atoms present. This isotopic signature is a powerful diagnostic tool for identifying chlorinated compounds in complex mixtures.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of 2,2-Dichloro-3-methylbutanal (C₅H₈Cl₂O)

| Isotopologue | Mass (Da) | Relative Abundance (%) |

| C₅H₈³⁵Cl₂O | 153.9952 | 100.00 |

| C₅H₈³⁵Cl³⁷ClO | 155.9923 | 65.03 |

| C₅H₈³⁷Cl₂O | 157.9893 | 10.57 |

This table presents the theoretical isotopic distribution for the molecular ion of 2,2-dichloro-3-methylbutanal, calculated based on the natural abundances of chlorine isotopes. The actual observed ratios in an HRMS spectrum would be compared to these theoretical values for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. utas.edu.au It is exceptionally well-suited for the analysis of volatile compounds like 2,2-dichloro-3-methylbutanal. In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. nih.govscielo.br As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. By comparing the obtained mass spectrum with reference libraries, such as the NIST Mass Spectrometry Data Center, the identity of 2,2-dichloro-3-methylbutanal and any impurities can be confirmed. nih.gov The retention time from the gas chromatogram provides an additional layer of identification. uah.edu

For purity assessment, the area of the peak corresponding to 2,2-dichloro-3-methylbutanal in the total ion chromatogram is compared to the total area of all peaks. This allows for the quantification of the compound's purity and the identification and quantification of any volatile impurities present in the sample. GC-MS is also invaluable for analyzing complex mixtures, enabling the separation and identification of 2,2-dichloro-3-methylbutanal even in the presence of other structurally similar compounds. nih.govshimadzu.com

Chromatographic Separation and Quantification Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase.

Gas Chromatography (GC) for Volatility-Based Separation

Gas chromatography (GC) is a fundamental technique for separating and analyzing volatile and thermally stable compounds without decomposition. copernicus.org For 2,2-dichloro-3-methylbutanal, which is a volatile aldehyde, GC is an ideal separation method. gcms.cz The separation is based on the differential partitioning of the analyte between the mobile phase (an inert carrier gas, such as helium or nitrogen) and the stationary phase (a high-boiling-point liquid coated on an inert solid support within the column).

The choice of the GC column is critical for achieving optimal separation. A column with a non-polar stationary phase is often suitable for the analysis of halogenated hydrocarbons. epa.gov The operating conditions, including the oven temperature program, carrier gas flow rate, and injector and detector temperatures, are optimized to ensure efficient separation and sharp, symmetrical peaks. researchgate.net The retention time, the time it takes for the analyte to travel through the column, is a characteristic property used for qualitative identification under a specific set of conditions.

Table 2: Illustrative Gas Chromatography Parameters for Halogenated Compound Analysis

| Parameter | Condition |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

This table provides an example of typical GC parameters that could be adapted for the analysis of 2,2-dichloro-3-methylbutanal. The exact conditions would need to be optimized for the specific instrument and application.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC is excellent for volatile compounds, it is not suitable for the analysis of non-volatile or thermally labile impurities that may be present in a sample of 2,2-dichloro-3-methylbutanal. High-performance liquid chromatography (HPLC) is the method of choice for such analyses. In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and forced through a column packed with a solid adsorbent material (the stationary phase) at high pressure.

The separation is based on the differential interactions of the analytes with the stationary and mobile phases. For the analysis of potential non-volatile impurities in 2,2-dichloro-3-methylbutanal, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of compounds with a wide range of polarities.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-performance liquid chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures than traditional HPLC. nih.gov This results in significantly improved resolution, faster analysis times, and increased sensitivity. nih.gov For the analysis of non-volatile impurities in 2,2-dichloro-3-methylbutanal, UPLC can provide a more detailed impurity profile, separating closely eluting peaks that might co-elute in an HPLC analysis. nih.gov

The enhanced resolution of UPLC is particularly beneficial for resolving complex mixtures and for the detection of trace-level impurities. The principles of separation are the same as in HPLC, but the use of smaller particles and higher pressures leads to a more efficient mass transfer, resulting in sharper and narrower chromatographic peaks.

Methodological Development and Troubleshooting in Spectroscopic Analysis

The accurate characterization of 2,2-dichloro-3-methylbutanal requires the strategic development of spectroscopic methods tailored to its unique chemical structure. The presence of a reactive aldehyde functional group, two chlorine atoms on the α-carbon, and an isopropyl group presents distinct challenges and opportunities in spectroscopic analysis. Methodological development focuses on optimizing signal acquisition and resolving potential ambiguities, while troubleshooting addresses common issues that can compromise data quality and interpretation.

Mass Spectrometry (MS)

Developing a robust MS method for 2,2-dichloro-3-methylbutanal hinges on selecting the appropriate ionization technique and leveraging the distinct isotopic signature of chlorine. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice, providing both separation and identification. chromatographyonline.com

Methodological Considerations:

Ionization Technique: Electron Ionization (EI) is commonly used for volatile compounds and provides characteristic fragmentation patterns. However, for molecules that fragment extensively, leading to a weak or absent molecular ion, milder ionization techniques may be necessary. libretexts.org

Isotopic Pattern Analysis: A key feature in the mass spectrum of 2,2-dichloro-3-methylbutanal is the isotopic cluster for the molecular ion (M⁺) and its fragments containing chlorine. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, molecules containing two chlorine atoms exhibit a distinctive pattern of peaks. libretexts.org The expected ratio for a fragment containing two chlorine atoms is 9:6:1 for the M⁺, M+2, and M+4 peaks, respectively. libretexts.org This signature is a powerful tool for confirming the presence of two chlorine atoms in the analyte.

Troubleshooting Common MS Issues:

Poor Signal Intensity: This can result from a sample concentration that is too low or, conversely, ion suppression from a concentration that is too high. gmi-inc.com Regular tuning and calibration of the mass spectrometer are essential for maintaining peak performance. gmi-inc.com

Fragmentation Complexity: Aldehydes can undergo characteristic fragmentation patterns, including alpha-cleavage. libretexts.org For 2,2-dichloro-3-methylbutanal, the loss of the isopropyl group or the formyl group is anticipated. The presence of two chlorine atoms can further complicate the spectrum, making interpretation challenging. High-resolution mass spectrometry (HRMS) can be invaluable in determining the elemental composition of fragments to aid in structural elucidation. chromatographyonline.com

Peak Broadening or Splitting: Contaminants within the sample or on the chromatographic column can lead to distorted peak shapes. gmi-inc.com Optimizing ionization source parameters and gas flows can also help mitigate these effects. gmi-inc.com

Table 1: Predicted Isotopic Cluster for the Molecular Ion [C₅H₈Cl₂O]⁺

| Ion | m/z (Daltons) | Theoretical Relative Abundance | Isotopic Composition |

| M⁺ | 154.00 | 100.0% (Reference) | C₅H₈(³⁵Cl)₂O |

| M+2 | 156.00 | 65.3% | C₅H₈(³⁵Cl)(³⁷Cl)O |

| M+4 | 158.00 | 10.6% | C₅H₈(³⁷Cl)₂O |

This table is generated based on the natural isotopic abundances of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). The ratios are approximately 9:6:1. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. However, the sensitivity of NMR is inherently low, which can be a significant hurdle. nih.gov

Methodological Development:

¹H NMR: The aldehydic proton is expected to be highly deshielded due to the electronegativity of the adjacent carbonyl group, appearing in the 9-10 ppm region. libretexts.orgyoutube.com The methine proton of the isopropyl group will be coupled to the adjacent methyl protons, resulting in a multiplet. The two methyl groups of the isopropyl moiety may be magnetically equivalent or non-equivalent depending on the rotational dynamics of the molecule.

¹³C NMR: The carbonyl carbon is the most deshielded, typically appearing around 200 ppm. youtube.com The dichlorinated α-carbon will also be significantly downfield. Two-dimensional NMR techniques, such as HSQC and HMBC, are crucial for unambiguously assigning proton and carbon signals.

Troubleshooting Common NMR Issues:

Low Sensitivity: This is a fundamental challenge in NMR. nih.gov Strategies to overcome this include using higher concentration samples, increasing the number of scans, or employing cryogenically cooled probes.

Solvent Effects: The chemical shifts of protons, particularly the formyl proton, can be influenced by the choice of solvent. researchgate.net For instance, aromatic solvents like benzene (B151609) can cause significant shifts compared to chlorinated solvents like chloroform (B151607) due to specific solute-solvent interactions. researchgate.net It is critical to be consistent with the solvent used for analysis.

Signal Broadening: For larger molecules, slow tumbling in solution can lead to broader NMR signals. nih.gov While 2,2-dichloro-3-methylbutanal is relatively small, sample viscosity or aggregation could potentially lead to this issue.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups.

Methodological Development:

Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the region of 1725-1740 cm⁻¹. The presence of the electron-withdrawing chlorine atoms on the α-carbon typically shifts the C=O stretching frequency to a higher wavenumber compared to a simple aliphatic aldehyde (which appears around 1715 cm⁻¹). libretexts.org

Aldehydic C-H Stretch: A characteristic feature of aldehydes is the presence of two medium-intensity absorption bands for the C-H stretch of the formyl group, typically appearing around 2850 cm⁻¹ and 2750 cm⁻¹. youtube.com The lower frequency band is often particularly diagnostic. youtube.com

Troubleshooting Common IR Issues:

Broad O-H Absorption: Contamination with water or the corresponding carboxylic acid (from oxidation of the aldehyde) can result in a broad absorption in the 3300-2500 cm⁻¹ region, which could obscure other signals.

Indistinct Aldehydic C-H Stretch: The C-H stretch around 2850 cm⁻¹ can sometimes be obscured by the stronger absorptions from aliphatic C-H stretches in the same region. youtube.com Careful examination of the spectrum just below 2800 cm⁻¹ is necessary to identify the second, more distinct aldehydic C-H peak. youtube.com

Table 2: Summary of Expected Spectroscopic Data and Troubleshooting

| Technique | Expected Signal / Feature | Potential Issue | Troubleshooting Strategy |

| Mass Spec | M⁺/M+2/M+4 cluster (9:6:1 ratio) libretexts.org | Weak or absent molecular ion libretexts.org | Use milder ionization techniques (e.g., CI) |

| ¹H NMR | Aldehydic proton at ~9-10 ppm libretexts.org | Solvent-induced chemical shifts researchgate.net | Maintain consistent solvent use (e.g., CDCl₃) |

| ¹³C NMR | Carbonyl carbon at >190 ppm youtube.com | Low signal-to-noise ratio nih.gov | Increase scan number; use a high-field instrument |

| IR Spec | C=O stretch at >1725 cm⁻¹ libretexts.org | Overlap of C-H stretches youtube.com | Focus on the ~2750 cm⁻¹ region for aldehyde C-H |

Chromatographic Techniques

For GC-MS analysis, the choice of the capillary column is critical for achieving good separation from impurities or related isomers.

Methodological Development:

Column Selection: The separation of butanal isomers, such as 2-methylbutanal and 3-methylbutanal (B7770604), has been shown to be dependent on column polarity. gavinpublishers.com A non-polar column often provides better resolution for these types of branched aldehydes compared to a polar column. gavinpublishers.com A similar approach would be the starting point for developing a method for 2,2-dichloro-3-methylbutanal.

Temperature Programming: Optimizing the GC oven temperature program is essential to ensure sharp peaks and adequate separation from any potential byproducts of its synthesis, such as 2,2-dichloro-3-methylbutane (B96302) nih.gov or other chlorinated species.

Troubleshooting Chromatographic Issues:

Co-elution: Isomeric impurities can be difficult to separate. chromatographyonline.com Adjusting the temperature ramp rate or switching to a column with a different stationary phase or greater length may be required to resolve co-eluting peaks. chromatographyonline.com

Analyte Degradation: Aldehydes can be susceptible to degradation on hot injector surfaces. Using a deactivated inlet liner and optimizing the injector temperature can minimize this issue.

Theoretical and Computational Chemistry Approaches to 2,2 Dichloro 3 Methylbutanal

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2-dichloro-3-methylbutanal, offering insights into its electronic structure and preferred three-dimensional arrangement.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground state properties of molecules. It offers a favorable balance between computational cost and accuracy. For molecules like 2,2-dichloro-3-methylbutanal, DFT calculations, often employing functionals like M06-2X with a basis set such as def2-TZVP, can provide optimized 3D geometries, enthalpies, Gibbs free energies, and vibrational frequencies. nrel.gov These calculations are crucial for understanding the molecule's stability and thermodynamic properties. The accuracy of DFT methods in predicting properties like bond dissociation enthalpies has been benchmarked against experimental data and higher-level calculations, showing good agreement. nrel.gov

Table 1: Calculated Ground State Properties of 2,2-Dichloro-3-methylbutanal using DFT

| Property | Calculated Value | Unit |

| Molecular Weight | 155.02 | g/mol |

| Exact Mass | 153.9952203 | Da |

| XLogP3-AA | 2.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 17.1 | Ų |

| Heavy Atom Count | 8 | |

| Formal Charge | 0 | |

| Complexity | 88.4 |

Note: The data in this table is based on computed properties available in the PubChem database and is consistent with typical outputs from DFT calculations. nih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for computational spectroscopy. Methods like the nonempirical multiconfigurational self-consistent field (MCSCF) can be used to calculate the structure of molecules in their excited states. researchgate.netpleiades.online For analogous chlorinated aldehydes, such as 2,2-dichloroethanal, these calculations have shown that electronic transitions can lead to significant structural changes, including the rotation of the dichloro-substituted group and non-planar distortion of the carbonyl fragment. researchgate.netpleiades.online The potential energy surface of the excited state can be mapped to understand torsional and inversion motions. researchgate.netpleiades.online For 2,2-dichloro-3-methylbutanal, similar ab initio studies would be instrumental in interpreting its electronic and vibrational spectra.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing the different shapes it can adopt and the relative energies of these conformations. biorxiv.orgresearchgate.net

For a flexible molecule like 2,2-dichloro-3-methylbutanal, with rotatable bonds, MD simulations can provide a detailed picture of its dynamic behavior. These simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The results from MD simulations, such as the root-mean-square deviation (RMSD) of atomic positions, can indicate the stability of different conformations. biorxiv.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the potential energy surface and identifying transition states. For reactions involving 2,2-dichloro-3-methylbutanal, computational methods can be used to explore different possible reaction pathways.

For instance, studies on the reaction of similar aldehydes, like 3-methylbutanal (B7770604), with atmospheric radicals such as Cl atoms have utilized computational approaches to support experimental findings and propose reaction mechanisms. nih.gov These studies often involve calculating the energies of reactants, products, and transition states to determine the most likely reaction pathway. By understanding the transition state structures, chemists can gain insight into the factors that control the reaction rate and selectivity.

Prediction of Spectroscopic Data and Comparison with Experimental Results

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the computational model and the experimental assignments. For example, vibrational frequencies calculated using DFT or ab initio methods can be compared to experimental infrared (IR) and Raman spectra. nih.gov

This comparison allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule. Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental NMR data. For 2,2-dichloro-3-methylbutanal, such a combined computational and experimental approach would provide a comprehensive understanding of its spectroscopic properties.

Exploration of Reactivity Descriptors and Mechanistic Insights

Quantum chemical calculations can provide a range of reactivity descriptors that offer insights into the chemical behavior of a molecule. These descriptors, derived from the electronic structure, can help predict how and where a molecule is likely to react.

Important reactivity descriptors include:

Mulliken Atomic Charges and Spin Densities: These values indicate the partial charge and unpaired electron spin on each atom, respectively, highlighting potential sites for nucleophilic or electrophilic attack, as well as radical reactions. nrel.gov

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and shape of the HOMO indicate its ability to donate electrons, while the LUMO's energy and shape relate to its ability to accept electrons.

By analyzing these descriptors for 2,2-dichloro-3-methylbutanal, researchers can gain valuable mechanistic insights into its reactions, such as its susceptibility to oxidation, reduction, or nucleophilic addition at the carbonyl group.

Applications in Advanced Organic Synthesis and Derivatization of 2,2 Dichloro 3 Methylbutanal

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The aldehyde functional group serves as a gateway for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This would allow for the elongation of the carbon chain and the introduction of various functional groups, essential steps in the construction of complex molecular architectures. The presence of the dichlorinated carbon atom adjacent to the aldehyde offers further synthetic handles for modification, potentially leading to the synthesis of highly functionalized and sterically hindered molecules that are challenging to access through other synthetic routes.

Precursor to Heterocyclic Compounds

Heterocyclic compounds form the backbone of many pharmaceuticals and biologically active molecules. The aldehyde functionality in 2,2-dichloro-3-methylbutanal could participate in cyclization reactions with a variety of dinucleophiles to form a range of heterocyclic systems. For instance, reactions with hydrazines, hydroxylamines, or ureas could theoretically yield pyrazoles, isoxazoles, and pyrimidines, respectively. The gem-dichloro group could either be retained in the final product, imparting unique electronic and steric properties, or be involved in the cyclization or subsequent aromatization steps.

Building Block for Agrochemicals and Specialty Chemicals

The synthesis of novel agrochemicals often relies on the creative use of functionalized building blocks. The structural motifs present in 2,2-dichloro-3-methylbutanal, including the isopropyl group and the dichloromethyl group, are found in some classes of pesticides and herbicides. While no direct application of this specific compound in agrochemical synthesis has been reported, its potential as a precursor to new active ingredients warrants investigation. Similarly, its unique structure could be leveraged in the synthesis of specialty chemicals with tailored properties for materials science or other industrial applications.

Synthesis of Novel Functionalized Derivatives

The reactivity of 2,2-dichloro-3-methylbutanal can be exploited to generate a library of novel derivatives through transformations at its key functional centers.

The aldehyde group is one of the most versatile functional groups in organic chemistry. It can undergo a wide array of transformations, including:

Oxidation: Conversion to the corresponding carboxylic acid, 2,2-dichloro-3-methylbutanoic acid, which can be further derivatized.

Reduction: Formation of the primary alcohol, 2,2-dichloro-3-methylbutan-1-ol, a precursor for ethers and esters.

Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to introduce new carbon substituents at the C1 position, leading to secondary alcohols.

Wittig Reaction: Conversion of the carbonyl group to a carbon-carbon double bond, providing access to a variety of substituted alkenes.

Reductive Amination: Formation of amines by reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent.

These transformations are fundamental in organic synthesis and would significantly expand the synthetic utility of 2,2-dichloro-3-methylbutanal.

The gem-dichloro group at the C2 position offers opportunities for further functionalization. Although sterically hindered, these chlorine atoms could potentially undergo nucleophilic substitution reactions under forcing conditions. More plausibly, they could be involved in reduction reactions to yield the corresponding monochlorinated or fully dehalogenated products. Elimination reactions to form α,β-unsaturated aldehydes are also a theoretical possibility, which would provide a different class of reactive intermediates.

The introduction of a new stereocenter during the derivatization of 2,2-dichloro-3-methylbutanal opens the door to stereoselective synthesis. For example, the reduction of the aldehyde or the addition of a nucleophile could be controlled using chiral reagents or catalysts to favor the formation of one enantiomer or diastereomer over the other. The development of such stereoselective strategies would be crucial for the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern pharmaceuticals and agrochemicals.

Historical Development and Contemporary Relevance in Chemical Research

Chronology of Research on Dichlorinated Aldehydes

The study of aldehydes dates back to the early 19th century, with their discovery and initial synthesis marking a significant milestone in organic chemistry. German chemist Justus von Liebig was a key figure in the early isolation and study of these molecules, discovering them in 1835. carrementbelle.com The initial uses for synthetic aldehydes were limited, but they found a niche in the burgeoning perfume industry in the early 1900s, where they were first used in small quantities to stabilize formulas. carrementbelle.com

The development of halogenation chemistry, a prerequisite for the synthesis of dichlorinated aldehydes, has its own distinct timeline. Hypochlorous acid, a key reagent in certain chlorination reactions, was discovered in 1834 by the French chemist Antoine Jérôme Balard. wikipedia.org The ability to introduce chlorine atoms into organic molecules opened up new avenues for synthesis.

Direct research into α,α-dichloroaldehydes, the class to which Butanal, 2,2-dichloro-3-methyl- belongs, is a more recent development. These compounds are recognized as valuable synthetic building blocks. Their geminal dichloro group provides a unique center of reactivity, allowing for a variety of chemical transformations.

Evolution of Synthetic Strategies for Halogenated Compounds

The methods for synthesizing halogenated organic compounds have evolved significantly over the past two centuries, moving from blunt, often hazardous, techniques to highly selective and efficient modern strategies.

Early Methods: Historically, the most direct methods for halogenation involved the use of elemental halogens (like Cl₂, Br₂) or hydrogen halides (HCl, HBr). vapourtec.comrsc.org These reagents, while inexpensive and atom-economical, are highly reactive, toxic, and corrosive. vapourtec.comrsc.org Their use often leads to a lack of selectivity and can be difficult to control, especially on an industrial scale.

Emergence of Selective Reagents: The 20th century saw the development of a wider array of halogenating agents that offered greater control and milder reaction conditions. The limitations of early methods spurred the search for new reagents. In the latter half of the century, significant progress was made in areas like halolactonization and haloetherification. researchgate.net

Modern Synthetic Strategies: Contemporary organic synthesis employs a sophisticated toolkit for halogenation, emphasizing selectivity, safety, and sustainability. Key advancements include:

Hypervalent Iodine Reagents: Compounds like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) have become valuable for the halogenation of various organic molecules. numberanalytics.com

Transition Metal Catalysis: Catalysts based on metals like palladium and copper have enabled highly selective halogenations of alkenes and alkynes. numberanalytics.com

Photoredox Catalysis: This modern technique uses light to drive redox reactions, allowing for halogenations to occur under very mild conditions. numberanalytics.com

Enzymatic Halogenation: Nature has evolved halogenase enzymes that can install halogen atoms with remarkable precision. researchgate.net Researchers are now harnessing these biocatalysts for use in chemical synthesis, offering an environmentally friendly alternative to traditional methods. researchgate.net

Flow Chemistry: The use of continuous flow and microreactor technology has enhanced the safety and control of halogenation reactions, even when using highly reactive reagents like elemental halogens. vapourtec.comrsc.org This technology allows for precise control over reaction parameters and minimizes the risks associated with handling hazardous materials. rsc.org

This evolution is summarized in the table below:

| Era | Dominant Halogenation Strategy | Key Characteristics |

| 19th Century | Elemental Halogens (e.g., Cl₂), Hydrogen Halides (e.g., HCl) | High reactivity, low selectivity, hazardous reagents. vapourtec.comrsc.org |

| Mid-20th Century | Development of more specific reagents, Halofunctionalization reactions | Improved control over outcomes, expansion of synthetic possibilities. researchgate.net |

| Late 20th/21st Century | Transition Metal Catalysis, Hypervalent Iodine Reagents | High selectivity and efficiency under milder conditions. numberanalytics.com |

| Contemporary | Photoredox Catalysis, Enzymatic Halogenation, Flow Chemistry | Focus on sustainability, high precision, and enhanced safety. rsc.orgnumberanalytics.comresearchgate.net |

Current Standing of 2,2-Dichloro-3-methylbutanal in Modern Organic Synthesis

While "Butanal, 2,2-dichloro-3-methyl-" (CAS Number: 76043-68-0) is a known chemical entity, it does not feature prominently in readily accessible chemical literature as a widely used synthetic intermediate or a target molecule of significant research focus. nih.govchemspider.com Its value in modern organic synthesis is therefore best understood by considering the established reactivity of the α,α-dichloroaldehyde functional group.

The primary characteristic of this class of compounds is the electrophilic nature of the carbonyl carbon, which is further enhanced by the two electron-withdrawing chlorine atoms on the adjacent carbon. orgchemboulder.com This makes them susceptible to attack by nucleophiles.

Potential synthetic applications for 2,2-dichloro-3-methylbutanal could include:

Precursor to other functional groups: The gem-dichloro group can be transformed into other functionalities. For instance, hydrolysis of a related compound, 2,2-dichloro-3-methylbutane (B96302), is reported to yield 3-methylbutan-2,3-diol, suggesting that the dichloro-aldehyde could potentially be converted to a hydroxy-ketone or related structures under hydrolytic conditions. doubtnut.comaskiitians.com

Formation of heterocycles: Dichlorinated carbonyl compounds can serve as precursors in the synthesis of various heterocyclic rings, which are important scaffolds in medicinal chemistry and materials science.

Carbon-carbon bond formation: The aldehyde group can participate in reactions like aldol (B89426) condensations or Grignard reactions, allowing for the construction of more complex molecular architectures. orgchemboulder.com

The specific structure of 2,2-dichloro-3-methylbutanal, with its isopropyl group adjacent to the dichlorinated carbon, would influence the steric and electronic environment of the reactive centers, potentially offering unique selectivity in certain transformations compared to less substituted dichlorinated aldehydes.

The physical and chemical properties of Butanal, 2,2-dichloro-3-methyl- are summarized below:

| Property | Value |

| Molecular Formula | C₅H₈Cl₂O |

| Molecular Weight | 155.02 g/mol |

| CAS Number | 76043-68-0 |

| IUPAC Name | 2,2-dichloro-3-methylbutanal |

| Synonyms | 2,2-dichloroisovaleraldehyde |

Data sourced from PubChem CID 9942197. nih.gov

Future Research Directions and Methodological Innovations

Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of 2,2-dichloro-3-methylbutanal must align with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer chemicals. royalsocietypublishing.orgmdpi.com Current industrial halogenation processes often rely on hazardous reagents and produce significant waste streams. rsc.org Future research should focus on developing more environmentally benign synthetic routes.

Key areas for investigation include:

Alternative Chlorinating Agents: Moving beyond traditional and often harsh chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) is crucial. rsc.org Research into using hydrochloric acid (HCl) as a greener alternative, potentially in combination with an oxidizing agent, could offer a more atom-economical pathway. rsc.org

Catalytic Systems: The development of selective and recyclable catalysts can significantly reduce the environmental impact. royalsocietypublishing.org This could involve heterogeneous catalysts that are easily separated from the reaction mixture or organocatalytic systems that avoid the use of toxic metals.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, including temperature and pressure, which is especially important for managing highly exothermic halogenation reactions safely. rsc.org This technology allows for the precise dosing of toxic reagents like elemental chlorine (Cl2), minimizing risks and improving selectivity. rsc.org

Mechanochemistry and Solvent-Free Conditions: Mechanochemical synthesis, which uses mechanical force (e.g., grinding or milling) to drive reactions, can reduce or eliminate the need for bulk solvents. rsc.orgmdpi.com Exploring the solid-state synthesis of 2,2-dichloro-3-methylbutanal could drastically lower the environmental footprint by avoiding the use of hazardous chlorinated solvents. rsc.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonication can accelerate reaction rates, often leading to higher yields in shorter timeframes and under milder conditions, thereby conserving energy. mdpi.com

Table 1: Potential Green Synthesis Strategies for 2,2-dichloro-3-methylbutanal

| Strategy | Principle | Potential Advantage |

|---|---|---|

| Flow Chemistry | Precise control of reaction conditions in a continuous reactor. | Enhanced safety for hazardous reagents, improved heat management, higher consistency. rsc.org |

| Mechanochemistry | Use of mechanical energy to initiate reactions. | Reduced or eliminated solvent use, potential for novel reactivity. rsc.org |

| Ultrasonic-Assisted Synthesis | Application of high-frequency sound waves. | Increased reaction rates, enhanced mass transfer, energy efficiency. mdpi.com |

| Green Catalysts | Use of solid, recyclable, or non-toxic catalysts. | Minimized waste, reduced catalyst toxicity, easier product purification. royalsocietypublishing.org |

| Alternative Reagents | Employing less hazardous chemicals (e.g., HCl instead of PCl5). | Improved safety profile, higher atom economy, less toxic byproducts. rsc.org |

Unexplored Reaction Pathways and Catalytic Transformations

The dual functionality of 2,2-dichloro-3-methylbutanal—the aldehyde and the gem-dichloro group—offers a rich landscape for exploring novel chemical transformations. Its steric hindrance from the isopropyl group combined with the electronic effects of the chlorine atoms could lead to unique reactivity.

Future research should investigate:

Reactions at the Aldehyde Group: Exploring its participation in fundamental organic reactions such as aldol (B89426) condensations, Wittig reactions, reductive aminations, and Knoevenagel condensations under various catalytic systems (e.g., organocatalysis, photocatalysis) could yield a diverse library of complex molecules. The influence of the adjacent dichlorinated carbon on the stereoselectivity of these reactions is a key area for study.

Transformations of the Gem-dichloro Group: The two chlorine atoms are potential leaving groups. Research into their substitution with other nucleophiles could create derivatives with tailored properties. For example, hydrolysis is known to convert similar gem-dihalides into ketones or, in the case of the related 2,2-dichloro-3-methylbutane (B96302), a diol. askiitians.com Exploring this reactivity could transform the butanal into a novel diketone or hydroxyketone scaffold.

Reductive and Oxidative Transformations: Selective reduction of the aldehyde in the presence of the C-Cl bonds, or vice-versa, would provide access to unique building blocks like 2,2-dichloro-3-methyl-1-butanol or 2,2-dichloro-3-methylbutanoic acid. Conversely, developing conditions for the simultaneous transformation of both functional groups could lead to interesting polyfunctionalized compounds.

Radical Reactions: The photodissociation of related aldehydes is known to proceed via radical channels. researchgate.net Investigating the behavior of 2,2-dichloro-3-methylbutanal under photolytic or radical-initiating conditions could uncover novel carbon-carbon bond-forming reactions or polymerization pathways.

Advancements in In-Situ Spectroscopic Monitoring of Reactions

To optimize the synthesis and explore the complex reaction pathways of 2,2-dichloro-3-methylbutanal, advanced real-time monitoring techniques are indispensable. Process Analytical Technology (PAT) tools, such as in-situ spectroscopy, allow for the tracking of reactants, intermediates, and products without the need for offline sampling, providing a deeper understanding of reaction kinetics and mechanisms. nih.govmdpi.com

Future directions in this area include:

Real-Time Kinetic Analysis: Employing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy to monitor reactions as they occur. nih.govrsc.org This would enable the precise determination of reaction endpoints, identify the formation of transient intermediates, and help optimize conditions to maximize yield and minimize byproduct formation. mdpi.com

Multivariate Data Analysis: Coupling spectroscopic data with multivariate analysis methods can help deconstruct complex spectra where signals from multiple components overlap. rsc.org This approach can provide accurate quantitative information on the concentration of each species in the reaction mixture over time. rsc.org

Probing Reaction Mechanisms: In-situ spectroscopy is a powerful tool for elucidating reaction mechanisms. frontiersin.org For instance, monitoring the formation of intermediates during the catalytic transformation of 2,2-dichloro-3-methylbutanal can provide direct evidence for proposed mechanistic pathways, settling ambiguities that cannot be resolved through final product analysis alone. mdpi.com

Table 2: Application of In-Situ Spectroscopic Techniques

| Technique | Application for 2,2-dichloro-3-methylbutanal | Information Gained |

|---|---|---|

| FTIR-ATR Spectroscopy | Monitoring the disappearance of the C=O stretch and C-Cl bonds during reactions. | Reaction kinetics, detection of intermediates, confirmation of reaction completion. mdpi.com |

| Raman Spectroscopy | Tracking changes in functional groups, particularly in aqueous media where FTIR is less effective. | Real-time concentration profiles of reactants and products. nih.gov |

| UV-Vis Spectroscopy | Monitoring reactions involving chromophoric species or intermediates. | Insight into electronic transitions and the formation of conjugated systems. |

| Nuclear Magnetic Resonance (NMR) | In-situ NMR can provide detailed structural information on intermediates in real-time. | Unambiguous identification of transient species and reaction byproducts. |

Synergistic Integration of Experimental and Computational Methodologies

The integration of computational chemistry with experimental work offers a powerful synergy for accelerating research and development. asianresassoc.org Theoretical calculations can provide predictive insights into reactivity, reaction mechanisms, and spectroscopic properties, guiding experimental design and saving significant time and resources.

For 2,2-dichloro-3-methylbutanal, a synergistic approach could involve:

Mechanism Elucidation: Using Density Functional Theory (DFT) to model transition states and reaction energy profiles for its potential transformations. This can help predict the most likely reaction pathways and explain observed product distributions. researchgate.net

Predicting Spectroscopic Data: Calculating theoretical vibrational (IR, Raman) and NMR spectra for hypothetical intermediates and products. These calculated spectra can then be compared with experimental data from in-situ monitoring to confirm the identity of transient species.

Understanding Reactivity: Employing computational tools like Natural Bond Orbital (NBO) analysis and mapping Molecular Electrostatic Potential (MEP) surfaces to understand the electronic structure and reactivity of the molecule. asianresassoc.org This can reveal the most electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. asianresassoc.org

Design and Synthesis of Advanced Materials Utilizing the 2,2-Dichloro-3-methylbutanal Scaffold

The unique combination of functional groups in 2,2-dichloro-3-methylbutanal makes it an intriguing candidate as a building block or modifying agent for advanced materials. While halogenated compounds are generally used in materials science, the specific potential of this scaffold is unexplored. rsc.org

Future research could focus on:

Polymer Synthesis: Utilizing the aldehyde group for polymerization reactions (e.g., with phenols to form resole-type resins) or as a site for grafting onto existing polymer backbones. The dichloro- group could act as a cross-linking site, where the chlorine atoms are substituted by functional groups from other polymer chains, leading to materials with enhanced thermal stability or mechanical strength.

Flame Retardants: Halogenated organic compounds are known for their flame-retardant properties. Incorporating the 2,2-dichloro-3-methylbutanal moiety into polymers could impart flame retardancy.